Methyl 5-bromo-3-fluoro-2-methylbenzoate
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Overview
Description
“Methyl 5-bromo-3-fluoro-2-methylbenzoate” is a chemical compound with the CAS Number: 1805501-44-3 . It has a molecular weight of 247.06 . The IUPAC name for this compound is this compound . It is stored at room temperature and is available in solid, semi-solid, liquid, or lump form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H8BrFO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,1-2H3 . This indicates that the compound contains a bromine atom, a fluorine atom, and a methyl ester group attached to a benzene ring.Physical And Chemical Properties Analysis
“this compound” is a solid, semi-solid, liquid, or lump substance that is stored at room temperature . It has a molecular weight of 247.06 .Scientific Research Applications
Radioligand Development for Imaging
A study by Siméon et al. (2012) involved the synthesis and characterization of [11C]SP203 as a radioligand for imaging brain metabotropic glutamate 5 receptors (mGluR5) in monkeys using PET. The research aimed at providing a radioligand that could be used for multiple scanning sessions in the same subject within a single day. The study concluded that [11C]SP203 emulates [18F]SP203 in providing a significant mGluR5-specific signal in monkey brain without troublesome accumulation of radioactivity in bone, suggesting its potential evaluation as a PET radioligand for studying human brain mGluR5 (Siméon et al., 2012).
Synthesis of Pharmaceutical Intermediates
Nishimura and Saitoh (2016) reported on the telescoping process to synthesize a key intermediate for drug discoveries, improving the original synthetic route and contributing to the quick supply of the compound to medicinal laboratories. This process demonstrates the importance of efficient synthesis routes in the development of pharmaceutical compounds (Nishimura & Saitoh, 2016).
Exploration of Anticancer Agents
A study by Hutchinson et al. (2001) on antitumor benzothiazoles synthesized a series of mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, showing potent cytotoxicity in vitro against certain human breast cancer cell lines. This research underscores the potential of fluorinated benzothiazoles as antitumor agents, highlighting the role of chemical modification in enhancing anticancer activity (Hutchinson et al., 2001).
Safety and Hazards
properties
IUPAC Name |
methyl 5-bromo-3-fluoro-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVRALFYMUTHBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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